1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA
Overview
Description
1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and an oxochromenyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride.
Step 2: Synthesis of 3-methoxy-4-(2-oxochromen-3-yl)aniline through a series of reactions involving methoxylation and chromenylation.
Step 3: Coupling of the intermediate compounds with thiourea under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced reaction monitoring techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cell Signaling: Influencing signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(BENZYLOXY)-4-(CHLOROMETHYL)-2-METHOXYBENZENE
- 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Uniqueness
1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-N-[[3-methoxy-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4S/c1-30-21-13-15(26-24(32)27-22(28)17-7-3-4-8-19(17)25)10-11-16(21)18-12-14-6-2-5-9-20(14)31-23(18)29/h2-13H,1H3,(H2,26,27,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAEFVTBMGSAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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